molecular formula C16H17N3O2S2 B2393862 2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877653-32-2

2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2393862
CAS RN: 877653-32-2
M. Wt: 347.45
InChI Key: WRSSXFXFYWPQRO-UHFFFAOYSA-N
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Description

2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H17N3O2S2 and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography

The compound 2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide exhibits interesting molecular and crystallographic characteristics. Studies on similar compounds reveal that molecules with a 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide structure tend to have a folded conformation, where the pyrimidine ring is inclined at various angles to the benzene ring, indicating potential unique interactions and stability in crystalline forms (Subasri et al., 2017). This molecular conformation could be significant in understanding the compound's reactivity and interactions in various scientific research applications.

Antimicrobial Applications

Research on derivatives of pyrimidinone and oxazinone, which share a core structure with the compound , shows promise in antimicrobial applications. For instance, derivatives synthesized as antimicrobial agents have displayed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates the potential for the compound to be explored further for its antimicrobial properties.

Chemiluminescence and Photophysical Properties

The study of substituted bicyclic dioxetanes, closely related to the structure of the compound , shows that such molecules can exhibit chemiluminescence upon base-induced decomposition (Watanabe et al., 2010). This property could be harnessed in scientific research for the development of novel chemiluminescent probes or materials with unique photophysical properties.

Anticancer Activity

Derivatives of thieno[3,2-d]pyrimidine, similar to the compound , have shown significant anticancer activity. Specifically, studies have synthesized new derivatives that exhibit potent and selective cytotoxic effects on various cancer cell lines, suggesting that such compounds can be explored for their therapeutic potential in cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-9-5-10(2)7-11(6-9)19-15(21)14-12(3-4-22-14)18-16(19)23-8-13(17)20/h5-7H,3-4,8H2,1-2H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSSXFXFYWPQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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